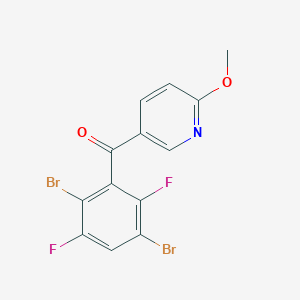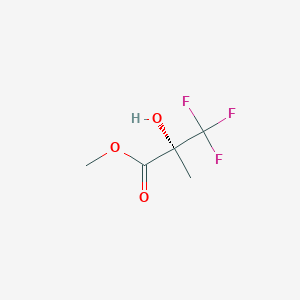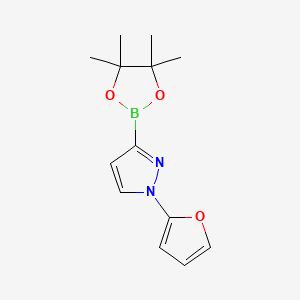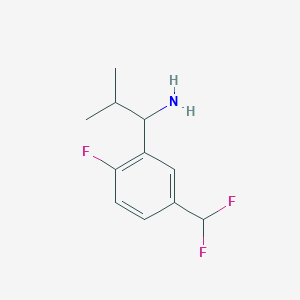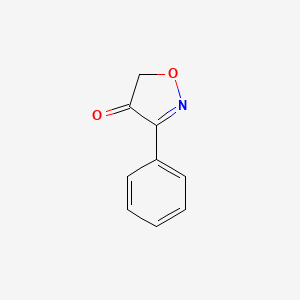
3-phenylisoxazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylisoxazol-4(5H)-one is a heterocyclic compound featuring an isoxazole ring with a phenyl group attached at the 3-position. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylcyclopropanes with nitrous acid, which leads to the regioselective insertion of an N=O fragment into the three-membered carbocycle, forming the isoxazole ring . Another approach involves the use of metal-free synthetic routes, such as microwave-assisted synthesis, which offers an eco-friendly alternative to traditional methods .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize waste and reduce costs. Metal-free methods are particularly attractive for large-scale production due to their lower environmental impact and ease of separation from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylisoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce isoxazoline derivatives .
Aplicaciones Científicas De Investigación
3-Phenylisoxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 3-phenylisoxazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparación Con Compuestos Similares
5-Methyl-3-phenylisoxazol-4-yl: This compound shares the isoxazole ring structure but has a methyl group at the 5-position.
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine: This derivative includes a pyrimidine ring, adding complexity to its structure.
Uniqueness: 3-Phenylisoxazol-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-phenyl-1,2-oxazol-4-one |
InChI |
InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
ZIDWHWHAJZPMMB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



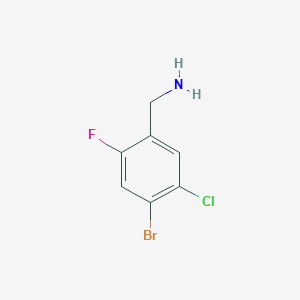
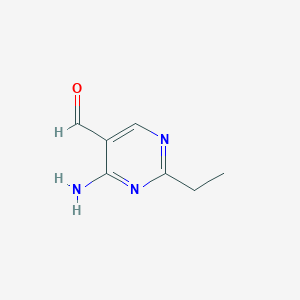
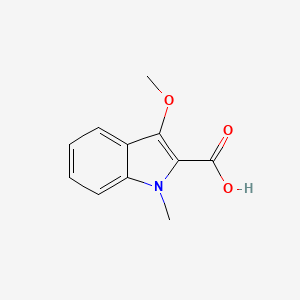
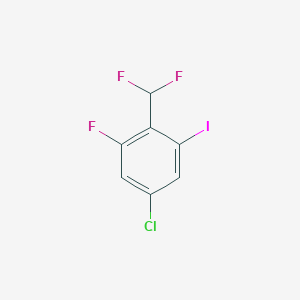
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)

